Product packaging for (S)-1-(2-Furyl)-1-propanol(Cat. No.:CAS No. 127418-31-9)

(S)-1-(2-Furyl)-1-propanol

Cat. No.: B3347151
CAS No.: 127418-31-9
M. Wt: 126.15 g/mol
InChI Key: MWXWHUXLVXOXBZ-LURJTMIESA-N
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Description

(S)-1-(2-Furyl)-1-propanol (CAS 4208-61-1) is a chiral secondary alcohol characterized by a furan ring, making it a valuable intermediate in organic and medicinal chemistry research . With a molecular formula of C7H10O2 and an average mass of 126.155 g/mol, it is a colorless to pale yellow liquid with an estimated boiling point of 157-158 °C . The compound's structure, featuring an alcohol functional group adjacent to a prochiral center on a furyl-containing scaffold, makes it a versatile building block for the synthesis of more complex, optically active molecules . Researchers utilize this compound in the development of novel pharmaceuticals and agrochemicals, where the furan moiety is a common motif in bioactive molecules . While the specific mechanism of action for the (S)-enantiomer is application-dependent, its core value lies in its chirality, which is critical for studying stereoselective reactions, asymmetric synthesis, and the creation of ligands for catalysis. Furan derivatives at large are also of significant interest in sustainable chemistry, particularly as intermediates derived from biomass for the production of biofuels and specialty chemicals . This product is intended for research purposes as a chemical reference standard or synthetic precursor. It is For Research Use Only and is not intended for diagnostic or therapeutic use or human consumption. Researchers should handle this compound with standard laboratory safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10O2 B3347151 (S)-1-(2-Furyl)-1-propanol CAS No. 127418-31-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S)-1-(furan-2-yl)propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c1-2-6(8)7-4-3-5-9-7/h3-6,8H,2H2,1H3/t6-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWXWHUXLVXOXBZ-LURJTMIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CO1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C1=CC=CO1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127418-31-9
Record name 2-(1-Hydroxypropyl)furan, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127418319
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(1-HYDROXYPROPYL)FURAN, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67S981UU1C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Advanced Methodologies for the Stereoselective Synthesis of S 1 2 Furyl 1 Propanol

Biocatalytic and Enzymatic Approaches to Enantiopure (S)-1-(2-Furyl)-1-propanol

Biocatalysis has emerged as a powerful and environmentally benign alternative to traditional chemical synthesis, offering high enantioselectivity under mild reaction conditions. acs.orgnih.gov Both whole-cell systems and isolated enzymes have been successfully employed for the synthesis of this compound.

Whole-Cell Bioreduction Strategies of Prochiral Ketones (e.g., 1-(2-Furyl)propan-1-one)

The asymmetric bioreduction of the prochiral ketone, 1-(2-Furyl)propan-1-one, using whole microbial cells is a prominent strategy for producing this compound. researchgate.netnih.gov This approach leverages the inherent enzymatic machinery of microorganisms to catalyze the stereoselective reduction.

The selection of an appropriate microbial strain is paramount to achieving high enantioselectivity in the bioreduction of 1-(2-Furyl)propan-1-one. Different microorganisms possess alcohol dehydrogenases with varying substrate specificities and stereopreferences.

A notable example is the use of Lactobacillus paracasei BD101, a strain isolated from the fermented grain beverage, boza. researchgate.netnih.gov This particular strain has demonstrated exceptional performance in the asymmetric bioreduction of 1-(2-furyl)propan-1-one, yielding this compound with greater than 99% enantiomeric excess (ee). researchgate.netnih.gov The high optical purity achieved with this strain underscores the importance of screening diverse microbial sources to identify biocatalysts with superior enantioselectivity. researchgate.net Research has also explored other microbial strains, such as Bacillus cereus TQ-2, for the asymmetric reduction of various ketones, indicating the potential for discovering other effective biocatalysts. researchgate.net

Table 1: Microbial Strains for Asymmetric Bioreduction

Microbial Strain Substrate Product Enantiomeric Excess (ee) Reference
Lactobacillus paracasei BD101 1-(2-Furyl)propan-1-one This compound >99% researchgate.netnih.gov

Optimizing reaction parameters is crucial for maximizing both the conversion of the starting material and the enantiomeric excess of the desired product. researchgate.net Key factors that influence the efficiency of the whole-cell bioreduction include temperature, pH, substrate concentration, and the use of co-solvents or co-substrates.

Table 2: Optimized Reaction Conditions for Bioreduction with L. paracasei BD101

Parameter Optimal Value Reference
Temperature 30°C researchgate.net
Agitation 150 rpm researchgate.net

The scalability of a biocatalytic process is a critical factor for its practical application. researchgate.netnih.gov Successful gram-scale synthesis of this compound using whole-cell bioreduction has been reported, demonstrating the industrial viability of this approach.

A study utilizing Lactobacillus paracasei BD101 successfully scaled up the bioreduction of 1-(2-furyl)propan-1-one. researchgate.net In this protocol, 8.37 grams of the ketone were completely converted to this compound within 50 hours, resulting in an isolated yield of 96% (8.11 grams). researchgate.netnih.gov This achievement represents a significant milestone, as it is the first report of a high-gram-scale biocatalytic synthesis of enantiopure this compound. researchgate.netnih.gov This successful scale-up highlights the potential for producing this valuable chiral alcohol in industrially relevant quantities using a green and sustainable method. researchgate.net

Isolated Enzyme Catalysis for Asymmetric Reduction

While whole-cell systems are often advantageous due to their cost-effectiveness, the use of isolated enzymes offers benefits such as higher purity and the elimination of side reactions catalyzed by other cellular enzymes. researchgate.net Alcohol dehydrogenases are the primary enzymes employed for the asymmetric reduction of ketones. researchgate.net

Alcohol dehydrogenases (ADHs) are a class of oxidoreductases that catalyze the reversible reduction of ketones to their corresponding alcohols with high enantioselectivity. researchgate.netrsc.org The stereochemical outcome of the reduction is determined by the specific ADH used, with some enzymes following Prelog's rule to produce (S)-alcohols, while others exhibit anti-Prelog selectivity to yield (R)-alcohols. researchgate.net

ADHs isolated from various sources, including Pseudomonas species and Lactobacillus kefir, have been investigated for their utility in asymmetric synthesis. rsc.orgnih.gov For instance, a novel NAD-dependent ADH from a Pseudomonas species was found to catalyze the reduction of several acyclic ketones to optically active alcohols with high enantiomeric excess (90 to >98% ee). rsc.org This enzyme demonstrated a different stereochemical course compared to other known ADHs. rsc.org The application of ADHs, often in recombinant form, allows for the targeted synthesis of either the (S) or (R) enantiomer of a chiral alcohol by selecting an enzyme with the appropriate stereopreference. mdpi.com The regeneration of the nicotinamide (B372718) cofactor (NADH or NADPH) is a crucial aspect of these reactions, and various strategies, including substrate-coupled and enzyme-coupled systems, are employed to achieve this. acs.org

Lipase-Catalyzed Kinetic Resolution

Lipase-catalyzed kinetic resolution is a widely employed and effective method for resolving racemic mixtures of alcohols. This biocatalytic approach utilizes the enantioselective properties of lipases to preferentially acylate one enantiomer of a racemic alcohol, allowing for the separation of the unreacted enantiomer and the esterified product.

Enantioselective hydrolysis of racemic esters is a common strategy for obtaining enantiomerically pure alcohols. In this approach, a racemic ester of 1-(2-furyl)-1-propanol is subjected to hydrolysis catalyzed by a lipase (B570770). The lipase preferentially hydrolyzes one enantiomer of the ester, typically the (R)-enantiomer, to the corresponding alcohol, leaving the unreacted (S)-ester in high enantiomeric excess. Subsequent separation of the (S)-ester and hydrolysis yields the desired this compound. The choice of lipase and reaction conditions, such as pH and temperature, are critical for achieving high enantioselectivity.

Enantioselective esterification and transesterification are alternative and often more common lipase-catalyzed methods for resolving racemic 1-(2-furyl)-1-propanol. In these processes, the racemic alcohol is reacted with an acyl donor in the presence of a lipase. The lipase selectively catalyzes the acylation of one enantiomer, leaving the other enantiomer unreacted. For the synthesis of this compound, the lipase would ideally acylate the (R)-enantiomer, allowing the (S)-alcohol to be recovered with high enantiomeric excess.

A key factor in the success of this method is the choice of lipase. Candida antarctica lipase B (CALB), often immobilized as Novozym 435, has demonstrated high efficiency in the kinetic resolution of similar secondary alcohols. nih.govnih.gov The selection of the acyl donor and the solvent system also plays a crucial role. Vinyl esters, such as vinyl acetate (B1210297), are often preferred acyl donors as the released vinyl alcohol tautomerizes to acetaldehyde, making the reaction irreversible. nih.gov Non-aqueous solvents like n-heptane are commonly used to minimize side reactions and improve enzyme stability. nih.gov

The reaction conditions, including temperature and substrate molar ratio, are optimized to maximize both the conversion and the enantiomeric excess (ee) of the desired alcohol. For a similar substrate, optimal conditions were found to be a 1:1 molar ratio of the alcohol to vinyl acetate at 60°C. nih.gov

**Table 1: Lipase-Catalyzed Kinetic Resolution of Racemic 1-(2-furyl)ethanol***

Lipase Acyl Donor Solvent Temperature (°C) Enantiomeric Excess (ee) of Substrate Conversion (%)
Novozym 435 Vinyl Acetate n-Heptane 60 89% 47%
Rhizomucor miehei lipase Vinyl Acetate n-Heptane - - -
Thermomyces lanuginosus lipase Vinyl Acetate n-Heptane - - -

Data based on the resolution of a structurally similar compound, 1-(2-furyl)ethanol, and is illustrative of the conditions applicable to 1-(2-furyl)-1-propanol. nih.gov

Chemoenzymatic Hybrid Synthesis Strategies

Chemoenzymatic synthesis combines the advantages of chemical and enzymatic catalysis to create more efficient and sustainable synthetic routes. mdpi.com These hybrid strategies can be designed as one-pot processes, where multiple reaction steps occur sequentially in the same reactor, minimizing waste and simplifying purification procedures. mdpi.com

One-pot integrated reaction sequences for the synthesis of chiral alcohols like this compound can involve the combination of a chemical reaction to produce the racemic alcohol or a precursor ketone, followed by an enzymatic resolution or asymmetric reduction. For instance, a chemical catalyst could be used to synthesize 1-(2-furyl)-1-propanone, which is then asymmetrically reduced to this compound using a ketoreductase enzyme in the same pot.

Another approach involves a dynamic kinetic resolution (DKR), where the in situ racemization of the slower-reacting enantiomer is coupled with the enzymatic resolution. This allows for the theoretical conversion of 100% of the racemic starting material into the desired enantiomerically pure product. mdpi.com Such a process for this compound would involve a lipase-catalyzed acylation of the (R)-enantiomer and a compatible chemical catalyst for the racemization of the remaining (S)-enantiomer. The development of compatible chemical and enzymatic catalysts that can function under the same reaction conditions is a key challenge in designing these integrated sequences. mdpi.com

Transition Metal-Catalyzed Asymmetric Hydrogenation and Reduction

Transition metal-catalyzed asymmetric hydrogenation and reduction of prochiral ketones are powerful methods for the direct synthesis of enantiomerically pure alcohols. These methods offer high atom economy and can achieve excellent enantioselectivities.

Chiral ruthenium complexes are highly effective catalysts for the asymmetric hydrogenation of ketones to their corresponding alcohols. For the synthesis of this compound, this would involve the hydrogenation of 1-(2-furyl)-1-propanone using a chiral ruthenium catalyst. The stereochemical outcome of the reaction is determined by the chiral ligand coordinated to the ruthenium center.

A variety of chiral ligands have been developed for ruthenium-catalyzed asymmetric hydrogenation, including those based on chiral diamines and phosphines. For instance, the combination of an achiral monophosphine ligand like Ph₂P(2-furyl) with a chiral diamine derivative has been shown to be effective in the asymmetric synthesis of chiral tertiary alcohols, enhancing both enantioselectivity and reactivity. nih.gov The success of these catalytic systems often relies on the formation of a specific chiral environment around the metal center through interactions between the ligand, the metal, and the substrate. nih.gov

Another prominent class of catalysts for this transformation is based on Ru-prolinamide complexes. nih.govresearchgate.net These systems have demonstrated high activity and enantioselectivity in the asymmetric transfer hydrogenation (ATH) of prochiral ketones, often in environmentally benign solvents like water. nih.govresearchgate.net The transfer hydrogenation typically uses a hydrogen donor like isopropanol (B130326) or formic acid. The modular nature of the prolinamide ligands allows for fine-tuning of the catalyst's steric and electronic properties to optimize the yield and enantioselectivity for a specific substrate. nih.gov

**Table 2: Chiral Ruthenium-Catalyzed Asymmetric Hydrogenation of Prochiral Ketones***

Catalyst System Ligand Type Reaction Type Yield (%) Enantiomeric Excess (ee) (%)
Ru-complex / Ph₂P(2-furyl) Chiral diamine / Achiral phosphine Asymmetric Addition Moderate to High up to 93
Ru-prolinamide Chiral prolinamide Asymmetric Transfer Hydrogenation up to 95 up to 99.9

| Data based on the synthesis of various chiral alcohols and is indicative of the potential for the synthesis of this compound. nih.govnih.govresearchgate.net

Palladium-Catalyzed Asymmetric Hydrogenation of Related Furanone Derivatives

Palladium-catalyzed asymmetric hydrogenation represents a powerful tool for the synthesis of chiral molecules. This method often involves the reduction of a prochiral olefin or ketone to establish one or more stereocenters. While direct hydrogenation of 1-(2-furyl)propan-1-one is common, an alternative strategy involves the hydrogenation of related furanone derivatives.

This approach focuses on the asymmetric hydrogenation of tetrasubstituted olefins, specifically functionalized 4-substituted 3-alkoxycarbonylfuran-2(5H)-ones, to create two adjacent stereocenters. dicp.ac.cn Although not a direct synthesis of this compound, the resulting chiral 4-substituted 3-alkoxycarbonylbutyrolactones are valuable building blocks that can be further transformed. The reaction proceeds with high enantioselectivity, achieving up to 95% ee. dicp.ac.cn

The general mechanism for palladium-catalyzed asymmetric hydrogenation often involves the coordination of the substrate to a chiral palladium complex, followed by the stereoselective transfer of hydrogen. In the case of cyclic ketones, the process can proceed through a dynamic kinetic resolution (DKR), where the ketone racemizes under the reaction conditions, allowing for the hydrogenation of one enantiomer to predominate, leading to a high yield of a single stereoisomer of the alcohol product. dicp.ac.cn This DKR process is often facilitated by acidic conditions which promote the keto-enol tautomerism necessary for racemization. dicp.ac.cn

Key Research Findings:

Catalyst SystemSubstrate TypeKey ConditionsEnantiomeric Excess (ee)
Palladium Complex / Chiral Ligand4-substituted 3-alkoxycarbonylfuran-2(5H)-onesH₂ (600 psi), 40°C, THF/TFEUp to 95%
Palladium / Acid2-aryl cyclic ketones (via DKR)H₂ (100 psi), 60°C, AcidicExcellent ee and trans selectivity

Boron Hydride-Based Catalytic Asymmetric Reduction of Ketones

The catalytic asymmetric reduction of prochiral ketones using boron hydrides is one of the most effective and widely used methods for producing enantiomerically pure secondary alcohols. sci-hub.rursc.org The Corey-Itsuno reduction, also known as the Corey-Bakshi-Shibata (CBS) reduction, is a prominent example of this methodology. wikipedia.orgsynarchive.com This reaction utilizes a chiral oxazaborolidine catalyst to enantioselectively reduce ketones, such as 1-(2-furyl)propan-1-one, to the corresponding chiral alcohol. wikipedia.orgisomerlab.com

The mechanism involves the coordination of borane (B79455) (BH₃) to the nitrogen atom of the oxazaborolidine catalyst. wikipedia.org This coordination activates the borane as a hydride donor and increases the Lewis acidity of the catalyst's boron atom. The ketone then coordinates to this activated complex in a sterically controlled manner, leading to a highly selective hydride transfer to one face of the carbonyl group, thus generating the chiral alcohol with high enantiomeric excess. wikipedia.org

Recent advancements in this area have focused on developing more stable, cost-effective, and recoverable oxazaborolidine catalysts, as well as exploring more scalable and environmentally friendly borane sources. sci-hub.rursc.org While biocatalytic methods are also being explored for the reduction of 1-(2-furyl)propan-1-one, the CBS reduction remains a benchmark chemical method. nih.gov

Table of Catalyst Performance in Boron Hydride-Based Reductions:

CatalystSubstrateReducing AgentEnantiomeric Excess (ee)
(S)-CBS Oxazaborolidine1-(2-furyl)propan-1-oneBorane-THF complexHigh (typically >90%)
Chiral Borinate ComplexVarious aralkyl ketonesBorane91.5-99.2%

Enantioselective Addition Reactions (e.g., Alkylation with Organozinc Reagents)

Enantioselective addition of organometallic reagents to aldehydes is a fundamental carbon-carbon bond-forming reaction for creating chiral secondary alcohols. The addition of organozinc reagents, particularly diethylzinc (B1219324), to 2-furaldehyde in the presence of a chiral catalyst is a direct method for synthesizing this compound.

This reaction's success hinges on the chiral ligand or catalyst that coordinates with the zinc reagent and the aldehyde, creating a chiral environment for the alkyl transfer. Various chiral ligands, including β-aminothiols and oxazaborolidines, have been shown to be effective. dtic.milresearchgate.net For instance, the use of a chiral oxazaborolidine catalyst derived from ephedrine (B3423809) in the reaction of diethylzinc with 2-furaldehyde has been reported to yield the corresponding alcohol with good optical induction. dtic.mil Similarly, β-aminothiol ligands have demonstrated high catalytic activity, leading to excellent enantioselectivity for various aryl aldehydes. researchgate.net

The challenge in these reactions, especially with aliphatic aldehydes, is their tendency to enolize and their conformational flexibility, which can make achieving high enantioselectivity difficult. nih.gov However, for aromatic and heteroaromatic aldehydes like 2-furaldehyde, these methods can be highly effective.

Representative Results for Enantioselective Addition to 2-Furaldehyde:

Catalyst/LigandOrganometallic ReagentEnantiomeric Excess (ee)Absolute Configuration
Chiral Oxazaborolidine (from Ephedrine)DiethylzincGood to ExcellentNot specified
[(2S)-1-benzylpyrrolidinyl]methanethiolDiethylzincUp to 93% (for arylaldehydes)Not specified

Stereoselective Chemical Transformations from Precursors

An alternative to direct asymmetric synthesis is the transformation of readily available chiral starting materials (the "chiral pool") into the desired target molecule. This approach leverages existing stereocenters to induce the formation of new ones.

Diastereoselective Synthetic Pathways

Diastereoselective synthesis involves reacting a chiral precursor in a way that the existing stereocenter directs the stereochemical outcome of the reaction, leading to the preferential formation of one diastereomer. This strategy is widely used in the synthesis of complex molecules with multiple stereocenters.

For the synthesis of this compound, a potential pathway could start from a chiral precursor like L-lactic acid or L-tartaric acid. researchgate.netnih.gov For instance, lactic acid can be a precursor for producing 1,2-propanediol through biotechnological routes, demonstrating its utility as a chiral building block. researchgate.netnih.govresearchgate.net In chemical synthesis, a tartaric acid-derived synthon can be used to control the stereochemistry of 1,2-diol moieties within a target molecule. nih.gov

A specific example of a diastereoselective approach involves the reduction of a chiral 2-(1,3-oxazinyl) 2-furylketone. koreascience.kr In this method, the chiral auxiliary (the 1,3-oxazine) directs the hydride attack on the ketone, leading to a diastereoselective reduction and the formation of a chiral alcohol. Subsequent removal of the chiral auxiliary would yield the enantiomerically enriched 1-(2-furyl)alkanol. The stereoselectivity of such reductions is highly dependent on the nature of the reducing agent and the structure of the chiral auxiliary.

These pathways underscore the versatility of using chiral precursors to achieve specific stereochemical outcomes, providing a powerful alternative to asymmetric catalysis.

Mechanistic Investigations and Stereochemical Principles in S 1 2 Furyl 1 Propanol Synthesis

Elucidation of Reaction Mechanisms in Asymmetric Transformations

The formation of (S)-1-(2-Furyl)-1-propanol with high enantiomeric excess is achieved through asymmetric transformations, which are chemical reactions that convert a prochiral substrate into a chiral product with a preference for one enantiomer. The success of these transformations hinges on the intricate details of the reaction pathway.

The stereochemical outcome of an asymmetric reaction is determined at the transition state, the highest energy point on the reaction coordinate. Characterizing these fleeting structures, along with any reaction intermediates, is crucial for understanding and optimizing enantioselectivity.

In the synthesis of chiral secondary alcohols like this compound via nucleophilic addition to the corresponding aldehyde (2-furaldehyde), the two possible transition states leading to the (S) and (R) enantiomers are diastereomeric due to the presence of a chiral catalyst or auxiliary. dokumen.pub These diastereomeric transition states have different energies, and the enantiomeric excess of the product is a direct consequence of this energy difference. scribd.com

For instance, in the alkylation of 2-furaldehyde with dialkylzinc reagents, a common method for synthesizing 1-(2-furyl)-1-propanol, chiral ligands such as β-dialkylamino alcohols are employed. orgsyn.org The reaction proceeds through a transition state where the zinc atom coordinates to both the aldehyde and the chiral ligand. The specific geometry of this complex dictates the facial selectivity of the nucleophilic attack on the carbonyl group.

Computational studies, often employing Density Functional Theory (DFT), are instrumental in modeling these transition states. nih.gov For example, in the related Paternò-Büchi reaction involving furan (B31954) derivatives, DFT calculations have been used to determine the stabilities of different biradical intermediates, which in turn explains the observed regiocontrol and stereoselectivity. scispace.com While not directly the synthesis of this compound, these studies highlight the power of computational methods in elucidating the structures of transient species that govern the stereochemical outcome.

The enantioselective synthesis of this compound is often achieved using catalytic methods, where a small amount of a chiral catalyst facilitates the conversion of a large amount of starting material. A thorough understanding of the catalytic cycle is essential for optimizing reaction conditions and catalyst design.

A key example is the catalytic asymmetric addition of diethylzinc (B1219324) to 2-furaldehyde. clockss.org In a typical cycle, the chiral catalyst, often an amino alcohol, first reacts with diethylzinc to form a chiral zinc-catalyst complex. This complex then coordinates to the 2-furaldehyde, activating it for nucleophilic attack. The ethyl group from the zinc reagent is then transferred to the aldehyde, forming a zinc alkoxide of the product. The final step involves the displacement of the product alkoxide by another molecule of aldehyde, regenerating the active catalyst and allowing the cycle to continue.

The efficiency of the catalytic cycle can be influenced by several factors. For example, the presence of a base is often required to activate the pre-catalyst in certain hydrogenation reactions. core.ac.uk The nature of the solvent can also play a crucial role. In the hydrogenation of some furan derivatives, the diastereoselectivity was found to be dependent on the alcoholic solvent used. rsc.org

Kinetic studies are a powerful tool for dissecting catalytic cycles. By measuring the reaction rate under different concentrations of reactants, catalyst, and any inhibitors, a rate law can be determined, which provides insights into the rate-determining step of the cycle. For instance, in the vanadium-catalyzed Achmatowicz rearrangement of furfurol, kinetic studies revealed a negative dependence on the concentration of tert-butanol, indicating that it competes with the substrates for binding to the metal center. researchgate.net

The table below summarizes the key steps in a generalized catalytic cycle for the asymmetric addition of a dialkylzinc reagent to an aldehyde, a common strategy for synthesizing chiral alcohols like this compound.

StepDescription
1. Catalyst Activation The chiral pro-catalyst (e.g., an amino alcohol) reacts with the dialkylzinc reagent to form the active chiral catalyst complex.
2. Substrate Coordination The aldehyde (e.g., 2-furaldehyde) coordinates to the chiral catalyst complex.
3. Stereoselective Alkyl Transfer The alkyl group from the zinc reagent is transferred to the aldehyde in a stereoselective manner, dictated by the chiral environment of the catalyst. This step is often the enantioselectivity-determining step.
4. Product Formation A zinc alkoxide of the chiral alcohol product is formed.
5. Catalyst Regeneration The product alkoxide is displaced by a new molecule of aldehyde, regenerating the active catalyst and releasing the product (often after an aqueous workup).

Understanding these individual steps and their interplay is paramount for the rational design of more efficient and selective catalysts for the synthesis of this compound.

Theoretical and Computational Chemistry Approaches to Stereoselectivity

Theoretical and computational chemistry have become indispensable tools for understanding and predicting the stereochemical outcomes of asymmetric reactions. These methods provide insights into the three-dimensional structures of molecules and the energetic profiles of reaction pathways, which are often difficult to obtain experimentally.

The three-dimensional shape, or conformation, of the reactants, catalyst, and transition states plays a critical role in determining stereoselectivity. Conformational analysis using computational methods like Density Functional Theory (DFT) and molecular mechanics helps to identify the most stable conformations and understand how they influence the reaction.

DFT is a quantum mechanical method that provides a good balance between accuracy and computational cost for studying electronic structure and geometry. nih.govcsic.es It has been used to optimize the geometry of molecules like 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, revealing a planar conformation. nih.gov For a molecule like this compound, DFT could be used to determine the preferred arrangement of the furan ring, the hydroxyl group, and the ethyl group around the chiral center.

Molecular mechanics, on the other hand, uses classical physics to model molecular systems. wikipedia.org It is computationally less expensive than DFT and is well-suited for exploring the conformational space of large molecules and molecular complexes. Software packages like AMBER and CHARMM are widely used for molecular mechanics simulations. wikipedia.org In the context of synthesizing this compound, molecular mechanics could be used to model the interaction between the substrate, 2-furaldehyde, and a chiral catalyst, identifying the most likely pre-reaction complex.

The combination of DFT and molecular mechanics (QM/MM methods) is particularly powerful. csic.es In a QM/MM approach, the reactive part of the system (e.g., the reacting atoms in the transition state) is treated with a high-level quantum mechanics method like DFT, while the rest of the system (e.g., the solvent or a large ligand) is treated with molecular mechanics. This allows for the accurate study of reactions in complex environments.

A primary goal of computational studies in asymmetric synthesis is to predict and rationalize the observed enantioselectivity. By calculating the energies of the diastereomeric transition states leading to the (S) and (R) products, the enantiomeric excess (ee) can be predicted using the following relationship derived from transition state theory:

ΔG‡ = -RT ln(k_S/k_R) ≈ -RT ln((S)/(R))

where ΔG‡ is the difference in the free energies of activation for the formation of the S and R enantiomers, R is the gas constant, T is the temperature, and k_S and k_R are the rate constants for the formation of the S and R enantiomers, respectively.

DFT calculations have been successfully used to predict the stereochemical outcome of various reactions. For example, in a study on the cycloaddition of allenoates with 3-methyleneindolin-2-ones, DFT calculations were performed on the reaction pathway to establish the origin of the observed stereoselectivity. rsc.org Similarly, for the synthesis of this compound via asymmetric hydrogenation of the corresponding ketone, computational models of the catalyst-substrate complex can help to rationalize why the hydrogen is delivered to one face of the carbonyl group over the other. researchgate.net

These computational models can also be used to design new catalysts with improved enantioselectivity. By systematically modifying the structure of the catalyst in silico and calculating the predicted ee for each variant, promising candidates can be identified for experimental synthesis and testing.

The stereochemical outcome of a reaction is ultimately governed by a complex interplay of non-covalent interactions within the transition state. These interactions can include steric hindrance, hydrogen bonding, and π-π stacking. Computational chemistry provides a powerful lens through which to visualize and quantify these interactions.

In the asymmetric synthesis of this compound, the chiral catalyst creates a specific three-dimensional environment around the prochiral substrate, 2-furaldehyde. For instance, in the addition of diethylzinc catalyzed by a chiral amino alcohol, the catalyst's substituents can sterically block one face of the aldehyde, forcing the incoming nucleophile to attack from the other, less hindered face.

Hydrogen bonding can also be a critical control element. In some reactions, a hydroxyl group on the chiral ligand can form a hydrogen bond with the carbonyl oxygen of the aldehyde, locking it into a specific conformation that favors the formation of one enantiomer. scispace.com The presence of intramolecular hydrogen bonds can be inferred from experimental data, such as NMR chemical shifts, and can be further investigated and visualized using computational methods. nih.gov

The table below provides examples of intramolecular interactions and their potential role in the stereoselective synthesis of this compound.

Interaction TypeDescriptionPotential Role in Stereocontrol
Steric Hindrance Repulsive interaction between bulky groups.A bulky substituent on the chiral catalyst can block one face of the 2-furaldehyde, directing the nucleophilic attack to the opposite face.
Hydrogen Bonding An attractive interaction between a hydrogen atom covalently bonded to an electronegative atom and another electronegative atom.A hydrogen bond between the catalyst and the aldehyde can lock the substrate into a specific conformation, leading to high enantioselectivity.
π-π Stacking An attractive, noncovalent interaction between aromatic rings.The furan ring of the substrate could engage in π-π stacking with an aromatic moiety on the chiral ligand, influencing the geometry of the transition state.
Chelation The formation of two or more coordinate bonds between a central metal atom and a polydentate ligand.In metal-catalyzed reactions, the aldehyde and the chiral ligand can chelate to the metal center, creating a rigid and well-defined chiral environment.

By providing a detailed picture of these subtle but crucial interactions, computational chemistry offers invaluable insights into the fundamental principles of stereocontrol in the synthesis of this compound.

Stereochemical Determinants in Biocatalytic Processes

The synthesis of the specific stereoisomer, this compound, through biocatalytic reduction of the prochiral ketone 2-propionylfuran (B1265680) is fundamentally governed by the inherent stereoselectivity of the enzymes employed. These biocatalysts, typically carbonyl reductases (KREDs) or alcohol dehydrogenases (ADHs) found in microorganisms or used as isolated preparations, create a chiral environment that dictates the facial selectivity of hydride attack on the ketone's carbonyl group. researchgate.netresearchgate.net The predictability of this stereochemical outcome is largely explained by established principles, most notably Prelog's rule. dalalinstitute.comlibretexts.org

Prelog's rule provides a model to rationalize the stereochemical course of the asymmetric reduction of ketones. dalalinstitute.com It considers the steric bulk of the two substituents attached to the carbonyl carbon, designated as Large (L) and Small (S). For 2-propionylfuran, the 2-furyl group is considered the large substituent and the ethyl group is the small substituent. The rule predicts that the enzyme will orient the substrate in its active site such that the hydride ion, delivered from a cofactor like NADPH or NADH, attacks the less sterically hindered face of the carbonyl. libretexts.org For most microbial reductases, this corresponds to an attack on the re-face of the ketone, leading to the formation of the (S)-alcohol. niscpr.res.inresearchgate.net Enzymes that yield the (S)-enantiomer from such substrates are said to follow Prelog's rule, while those producing the (R)-enantiomer are classified as having anti-Prelog selectivity. psu.edumdpi.com

The definitive factor controlling the stereochemical pathway is the three-dimensional architecture of the enzyme's active site. This catalytic pocket imposes strict geometric constraints on the binding of both the substrate (2-propionylfuran) and the hydride-donating cofactor. This precise positioning ensures that the hydride is delivered to only one of the two prochiral faces of the carbonyl group, resulting in the high enantiomeric excess observed in these biotransformations.

Biocatalysis with Whole-Cell Systems

Whole-cell biocatalysis, particularly using baker's yeast (Saccharomyces cerevisiae), is a well-established method for the asymmetric reduction of ketones. niscpr.res.inbiomedpharmajournal.org The primary advantages are the low cost of the biocatalyst and the fact that cofactor regeneration occurs naturally within the cell. niscpr.res.in However, a critical consideration when using whole cells is the presence of multiple native reductases. These different enzymes can exhibit competing stereoselectivities—some following the Prelog preference to produce the (S)-alcohol, while others may have anti-Prelog activity, yielding the (R)-alcohol. mdpi.com The final enantiomeric excess (e.e.) of the product is therefore the net result of the combined activities of all reductases present in the cell. mdpi.com The selection of a specific yeast strain is crucial, as different species and even different strains can provide markedly different stereochemical outcomes. researchgate.netmdpi.com

Table 1: Representative Stereoselective Reductions of Prochiral Ketones Using Whole-Cell Biocatalysts This table illustrates the typical performance of yeast-mediated reductions for substrates structurally related to 2-propionylfuran, highlighting the high stereoselectivities achievable.

Biocatalyst Strain Substrate Product Configuration Conversion (%) Enantiomeric Excess (e.e., %) Reference(s)
S. cerevisiae (Baker's Yeast) Chroman-4-one (S)-Chroman-4-ol 70 98 niscpr.res.in
S. cerevisiae (Baker's Yeast) Acetophenone (R)-1-Phenylethanol >80 70 biomedpharmajournal.org
Candida parapsilosis IFO 1396 4-Hydroxy-2-butanone (S)-1,3-Butanediol High High mdpi.com

Biocatalysis with Isolated Enzymes

The use of isolated carbonyl reductases or alcohol dehydrogenases offers a more controlled approach to synthesis. By selecting and overexpressing a single, highly selective enzyme, the issue of competing activities from other cellular reductases is eliminated. researchgate.net This strategy often leads to products with exceptionally high optical purity, frequently exceeding 99% e.e. acs.org Through methods like genome mining and directed evolution, a vast library of reductases with diverse substrate specificities and stereopreferences has been developed. psu.eduuni-duesseldorf.de This allows for the selection of an optimal enzyme that exhibits high activity and selectivity specifically for 2-propionylfuran, ensuring the efficient production of the desired (S)-enantiomer. The reaction typically requires an in-vitro cofactor regeneration system, for instance, using a secondary alcohol like isopropanol (B130326) and a corresponding dehydrogenase, or a glucose/glucose dehydrogenase system. mdpi.comacs.org

Table 2: Performance of Isolated Oxidoreductases in Asymmetric Ketone Reduction This table showcases the high degree of selectivity and efficiency obtained with purified or specifically expressed enzymes for producing chiral alcohols.

Enzyme Source / Name Substrate Product Configuration Yield (%) Enantiomeric Excess (e.e., %) Reference(s)
Carbonyl Reductase from Candida parapsilosis (SCR1) Ethyl 4-chloro-3-oxobutyrate (S)-Alcohol - >99 psu.edu
ADH from Lactobacillus kefir N,N-dimethyl-3-keto-3-(2-thienyl)-1-propanamine HCl (S)-Alcohol 90 >99 acs.org
Engineered ADH Montelukast Ketone Intermediate (S)-Alcohol 97.2 99.9 acs.org

Advanced Reactivity and Synthetic Applications of S 1 2 Furyl 1 Propanol

(S)-1-(2-Furyl)-1-propanol as a Chiral Synthon for Complex Organic Molecules

This compound serves as a crucial starting material for the synthesis of a variety of intricate organic molecules. The furan (B31954) ring acts as a latent 1,4-dicarbonyl compound and a versatile diene in cycloaddition reactions, while the stereogenic carbinol center provides a handle for asymmetric induction and the introduction of chirality into the target molecule. This combination of functionalities allows for the generation of diverse molecular architectures with high stereochemical control.

Derivatization and Functionalization Strategies

The synthetic utility of this compound is significantly expanded through various derivatization and functionalization strategies. The hydroxyl group can be readily transformed into a range of other functional groups, enabling its participation in a wider array of chemical reactions. Common derivatizations include conversion to ethers, esters, or silyl (B83357) ethers, which can serve as protecting groups or be used to modulate the reactivity of the molecule.

Furthermore, the furan ring itself can be functionalized. For instance, C-H activation and silylation at the C3 position of the furan ring in 2-furyl carbinols have been demonstrated. The resulting silylated furans can then undergo further transformations, such as cross-coupling reactions, to introduce new substituents onto the furan core. This modular approach allows for the synthesis of a library of 3-substituted 2-furyl carbinols from a common precursor.

A key strategy involves the oxidation of the alcohol to the corresponding ketone, which then allows for the introduction of new stereocenters via nucleophilic addition. This approach, followed by subsequent transformations, provides access to a diverse set of complex chiral molecules.

Furan Ring Transformations and Rearrangements

One of the most powerful applications of this compound in synthesis involves the strategic opening and rearrangement of the furan ring. These transformations unlock a variety of otherwise difficult-to-access molecular scaffolds.

A prominent example is the Piancatelli rearrangement , an acid-catalyzed process that converts 2-furylcarbinols into 4-hydroxycyclopentenone derivatives. wikipedia.orgnih.gov This reaction proceeds through a 4π-electrocyclization of an oxycarbenium ion intermediate. The stereochemistry of the starting alcohol can influence the stereochemical outcome of the cyclopentenone product, making this compound a valuable precursor for chiral cyclopentenoids, which are key components of many natural products, including prostaglandins. nih.gov

The oxidative rearrangement of 2-furylcarbinols, known as the Achmatowicz reaction , provides a direct route to 6-hydroxy-2H-pyran-3(6H)-one derivatives. nih.govnih.govwikipedia.org This transformation is typically achieved using oxidizing agents like N-bromosuccinimide (NBS) or meta-chloroperoxybenzoic acid (m-CPBA). chem-station.comacs.org The reaction proceeds through the oxidation of the furan ring to a 2,5-dimethoxy-2,5-dihydrofuran (B146672) intermediate (in the presence of methanol), which then rearranges to the pyranone upon treatment with acid. wikipedia.org

The chirality at the carbinol center of this compound is retained during the Achmatowicz reaction, leading to the formation of enantiomerically enriched pyranone derivatives. These pyranones are versatile intermediates for the synthesis of various natural products and carbohydrates. nih.govchem-station.com Recent advancements have explored biocatalytic and photocatalytic methods for this oxidative ring expansion, offering greener alternatives to traditional reagents. nih.govbeilstein-journals.org

Table 1: Reagents for Achmatowicz Rearrangement of Furfuryl Alcohols
Reagent(s)ConditionsReference
Bromine in MethanolAcidic workup wikipedia.org
N-Bromosuccinimide (NBS)Various chem-station.comacs.org
meta-Chloroperoxybenzoic acid (m-CPBA)Various chem-station.com
VO(acac)₂ / t-BuOOHCatalytic nih.gov
Chloroperoxidase / Glucose OxidaseBiocatalytic researchgate.net
[Ru(bpy)₃]Cl₂ / Na₂S₂O₈Photocatalytic, visible light beilstein-journals.org

Precursor for Advanced Chiral Structures (e.g., Biopterin (B10759762) Analogues)

While direct evidence for the use of this compound in the synthesis of biopterin analogues is not prevalent in the reviewed literature, the strategic transformations of the furan ring open up possibilities for constructing complex heterocyclic systems. The synthesis of pteridines, the core structure of biopterin, often involves the condensation of a pyrimidine (B1678525) derivative with a 1,2-dicarbonyl compound or its equivalent. researchgate.netorientjchem.org The oxidative cleavage of the furan ring in derivatives of this compound can generate chiral 1,4-dicarbonyl compounds, which, after further functional group manipulations, could potentially serve as precursors for the chiral side chain of biopterin analogues. However, established synthetic routes to biopterin typically utilize carbohydrate or other heterocyclic precursors. researchgate.netnih.gov

Participation in Regio- and Stereoselective Cycloaddition Reactions

The furan ring of this compound can participate as a diene in various cycloaddition reactions, providing a powerful method for the construction of oxabicyclic systems. The stereocenter adjacent to the furan ring can exert significant control over the stereochemical outcome of these reactions.

While Diels-Alder reactions of furans are well-known, they often require harsh conditions and can be reversible. nih.govrsc.org The presence of the chiral alcohol moiety in this compound can influence the facial selectivity of the cycloaddition, particularly in intramolecular variants where the dienophile is tethered to the alcohol. rsc.org Lewis acid catalysis can also be employed to enhance the reactivity and selectivity of Diels-Alder reactions involving furan derivatives.

Other types of cycloadditions, such as [8+2] and [8+4] cycloadditions, have been reported for furan-containing systems, leading to the formation of larger ring systems with high stereocontrol. rsc.orgresearchgate.net

Paternò-Büchi Reactions Involving Furan Moieties

The Paternò-Büchi reaction , a [2+2] photocycloaddition between a carbonyl compound and an alkene, is a well-established method for the synthesis of oxetanes. wikipedia.org When applied to furan derivatives, this reaction provides access to oxabicyclo[2.2.1]heptene derivatives. The reaction of 2-furylmethanol derivatives with carbonyl compounds has been shown to proceed with notable regio- and stereoselectivity. photobiology.comresearchgate.net

The regioselectivity of the Paternò-Büchi reaction with 2-substituted furans is influenced by the stability of the intermediate 1,4-biradical. In many cases, the attack of the excited carbonyl oxygen occurs at the more substituted C2 position of the furan ring. However, the nature of the substituent on the carbinol carbon and the reaction conditions can alter this preference.

Crucially, the hydroxyl group of 2-furylmethanol derivatives can act as a directing group, influencing the stereochemical outcome of the reaction. researchgate.netmdpi.comresearchgate.net This directing effect is attributed to the formation of a hydrogen bond between the hydroxyl group and the excited carbonyl compound in the exciplex. This interaction favors the approach of the carbonyl compound from a specific face of the furan ring, leading to high diastereoselectivity. Studies on chiral 2-furylmethanols have demonstrated that the configuration of the carbinol center can control the configuration of the newly formed stereocenters in the oxetane (B1205548) product, often with high enantiomeric excess. researchgate.net For instance, the reaction of a chiral 2-furylmethanol with benzophenone (B1666685) can lead to the formation of a single diastereomer. photobiology.com

Table 2: Stereoselectivity in the Paternò-Büchi Reaction of 2-Furylmethanols with Aromatic Carbonyls
2-Furylmethanol Substituent (R)Carbonyl CompoundDiastereoselectivityReference
HBenzaldehydeLow selectivity photobiology.com
CH₃Benzophenone1:1 mixture of diastereoisomers photobiology.com
n-C₆H₁₃BenzophenoneComplete stereoselectivity photobiology.com
PhenylBenzophenoneComplete stereoselectivity photobiology.com

Integration into Metal-Catalyzed Coupling and Hydroalkoxylation Reactions

The strategic location of the hydroxyl group and the furan ring in this compound makes it a versatile substrate for a variety of metal-catalyzed transformations, enabling the construction of complex molecular architectures. This section explores its participation in metal-catalyzed coupling and hydroalkoxylation reactions, which are pivotal in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

The furan moiety can be strategically functionalized through various coupling reactions. While direct C-H activation of the furan ring in compounds like this compound presents a challenge, derivatives of similar furyl carbinols have been successfully employed in cross-coupling reactions. For instance, 3-silylated 2-furyl carbinols, which can be prepared from furfural, have been shown to undergo palladium- and copper-catalyzed cross-coupling reactions. nih.govnih.gov In these systems, the hydroxyl group plays a crucial role by assisting in the activation of a C-Si bond, which then participates in the coupling process. nih.govnih.gov This approach allows for the introduction of various substituents onto the furan ring.

One notable application involves the conversion of 3-benzyldimethylsilyl-substituted furfurals into their corresponding 2-furyl carbinols. These carbinols can then be activated with tetrabutylammonium (B224687) fluoride (B91410) (TBAF) to form cyclic siloxanes. These siloxanes serve as effective donors in copper-catalyzed cross-coupling reactions, including arylation (catalyzed by Pd2(dba)3/CuI), allylation, and methylation (catalyzed by CuI·PPh3). nih.govnih.gov

Catalyst SystemCoupling PartnerProduct TypeYield (%)Reference
Pd2(dba)3/CuIAryl halides3-Aryl-2-furyl carbinolsVaries nih.govnih.gov
CuI·PPh3Allyl halides3-Allyl-2-furyl carbinolsVaries nih.govnih.gov
CuI·PPh3Methyl iodide3-Methyl-2-furyl carbinolsVaries nih.govnih.gov
This table presents a summary of copper-catalyzed cross-coupling reactions of cyclic siloxanes derived from 2-furyl carbinols.

Furthermore, palladium-catalyzed arylation has been demonstrated on furan and benzofuran (B130515) systems, indicating the potential for similar transformations on this compound derivatives. semanticscholar.orgmdpi.com These reactions typically employ a palladium catalyst, such as tetrakis(triphenylphosphine)palladium, to couple the furan ring with aryl bromides. semanticscholar.org

Hydroalkoxylation reactions, particularly intramolecular versions, offer a powerful method for the synthesis of oxygen-containing heterocyclic compounds. The hydroxyl group in this compound or its derivatives can participate in additions to unsaturated bonds, catalyzed by various transition metals.

Gold catalysts have shown significant utility in promoting the hydroalkoxylation of furyl carbinols containing pendant alkynes or allenes, leading to the formation of fused furan-containing ring systems. While specific examples with this compound are not extensively documented, the general reactivity of furyl carbinols in such transformations is well-established.

Ruthenium-based catalysts have also been investigated for reactions involving furanic compounds. For instance, ruthenium catalysts can mediate the ring activation of furans, which can be a step in more complex transformations. acs.org Research has shown that the adsorption strength of furanic compounds on the catalyst surface plays a key role in their reactivity. acs.org While strongly binding compounds like furfuryl alcohol can sometimes inhibit catalyst activity, appropriately substituted furans can undergo efficient reactions. acs.org

The development of efficient metal-catalyzed coupling and hydroalkoxylation reactions for this compound and its derivatives holds significant promise for the synthesis of novel and complex molecules with potential applications in various fields of chemistry.

Analytical and Spectroscopic Methodologies for Stereochemical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including the determination of stereochemistry. For (S)-1-(2-Furyl)-1-propanol, ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure and can be adapted to assign the absolute configuration, often through the use of chiral derivatizing agents or chiral solvating agents.

In a typical analysis, the ¹H NMR spectrum would provide information on the chemical environment of each proton. For 1-(2-Furyl)-1-propanol, the protons on the furan (B31954) ring, the carbinol proton (CH-OH), the methylene (B1212753) protons (CH₂) of the propyl group, and the terminal methyl protons (CH₃) would all exhibit characteristic chemical shifts and coupling patterns. The vicinal coupling constant (³J) between the carbinol proton and the adjacent methylene protons can provide initial conformational information based on the Karplus equation thegoodscentscompany.com.

To assign the specific (S)-configuration, diastereomeric derivatives are often formed by reacting the alcohol with a chiral derivatizing agent, such as Mosher's acid ((R)- or (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid). The resulting diastereomeric esters exhibit distinct NMR spectra, and analysis of the chemical shift differences (Δδ) of protons near the newly formed chiral center allows for the unambiguous assignment of the absolute configuration of the original alcohol.

A recent study on the synthesis of (S)-1-(furan-2-yl)propan-1-ol confirmed the product's structure using ¹H-NMR and ¹³C-NMR spectroscopy recorded on a 400 MHz instrument researchgate.net.

Table 1: Predicted ¹H NMR Chemical Shifts for Protons in 1-(2-Furyl)-1-propanol (Note: These are generalized predicted values. Actual experimental values can vary based on solvent and other conditions.)

ProtonPredicted Chemical Shift (ppm)Multiplicity
Furan H5~7.35doublet of doublets
Furan H3~6.30doublet of doublets
Furan H4~6.20doublet of doublets
CH-OH~4.5-4.7triplet
CH₂~1.7-1.9multiplet
CH₃~0.9triplet
OHVariablesinglet (broad)

Dynamic NMR (DNMR) is a specialized NMR technique used to study the rates of chemical exchange processes, including conformational changes like bond rotations. For this compound, DNMR could be employed to investigate the rotational barriers around the C1-C2 (carbinol-furan) single bond and the C1-C2 (propyl) single bond.

The furan ring and the hydroxyl group are relatively bulky substituents, and their rotation will be sterically hindered to some extent. By acquiring NMR spectra at various temperatures, it is possible to observe changes in the line shape of the signals. At low temperatures, where rotation is slow on the NMR timescale, distinct signals for different conformers might be observed. As the temperature is increased, these signals broaden, coalesce into a single broad peak, and eventually sharpen into a time-averaged signal at higher temperatures. Analysis of these line-shape changes allows for the calculation of the activation energy (ΔG‡) for the rotational barriers, providing valuable insight into the molecule's conformational preferences and flexibility nist.gov.

Chromatographic Methods for Enantiomeric Excess and Diastereomeric Ratio Determination

Chromatographic techniques are indispensable for quantifying the stereochemical purity of chiral compounds. They are routinely used to determine the enantiomeric excess (ee), which is a measure of the purity of a single enantiomer in a mixture.

Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used and reliable method for determining the enantiomeric excess of this compound. The technique relies on the use of a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation in time as they pass through the column nih.gov.

The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP nih.gov. The enantiomer that forms the more stable complex is retained longer on the column, resulting in a later elution time. The choice of CSP and mobile phase is crucial for achieving good resolution. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly versatile and commonly used for separating a wide range of chiral compounds, including alcohols nih.govcsfarmacie.cz.

In the synthesis of enantiopure (S)-1-(furan-2-yl)propan-1-ol, chiral HPLC analysis was essential to confirm the success of the asymmetric bioreduction researchgate.net. The analysis demonstrated that the product was obtained with an enantiomeric excess of over 99% researchgate.net. By comparing the retention time of the synthesized product with that of a racemic standard (a 50:50 mixture of both enantiomers), the identity of the enantiomeric peak can be confirmed and the ee can be calculated from the integrated peak areas.

Table 2: Illustrative Chiral HPLC Parameters for Enantiomeric Excess Determination (Note: This is a representative example of typical conditions. Specific parameters must be optimized for each analysis.)

ParameterCondition
InstrumentAgilent 1260 HPLC or equivalent researchgate.net
ColumnChiralpak® IA or similar polysaccharide-based CSP
Mobile Phasen-Hexane / 2-Propanol (e.g., 90:10 v/v)
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Temperature25 °C
Expected ResultBaseline separation of (R) and (S) enantiomers

Optical Rotation Measurements for Enantiomeric Purity Assessment

Optical rotation is a physical property inherent to chiral molecules, where they rotate the plane of plane-polarized light. This property, known as optical activity, is measured using a polarimeter researchgate.net. The direction and magnitude of the rotation are used to assess the enantiomeric purity of a sample.

The specific rotation ([α]) is a standardized, characteristic value for a chiral compound under a specific set of conditions (temperature, wavelength, solvent, and concentration) researchgate.netnist.gov. For this compound, the (S)-enantiomer will rotate light in one direction (either dextrorotatory, (+), or levorotatory, (-)), while the (R)-enantiomer will rotate light by an equal magnitude in the opposite direction nist.gov. A racemic mixture, containing equal amounts of both enantiomers, is optically inactive as the rotations cancel each other out.

The enantiomeric excess (% ee) can be calculated from the specific rotation of a sample using the following formula:

% ee = ([α]sample / [α]max) x 100

Where [α]sample is the specific rotation of the mixture and [α]max is the specific rotation of the pure enantiomer.

In a study detailing the synthesis of (S)-1-(furan-2-yl)propan-1-ol, the optical rotation of the final product was measured using a polarimeter to confirm its chiral nature and high enantiomeric purity researchgate.net.

Future Research Directions and Emerging Paradigms in S 1 2 Furyl 1 Propanol Chemistry

Development of Next-Generation Biocatalysts and Chemocatalysts with Enhanced Performance

The efficient and highly selective synthesis of (S)-1-(2-Furyl)-1-propanol is critically dependent on the catalyst employed. Current research is actively pursuing both biocatalytic and chemocatalytic routes to overcome the limitations of traditional chemical methods, which often require harsh conditions and yield racemic mixtures.

Biocatalysts: The use of whole-cell biocatalysts and isolated enzymes represents a significant leap forward. Alcohol dehydrogenases (ADHs), in particular, are pivotal for the asymmetric reduction of prochiral ketones to chiral alcohols. nih.govnih.gov A notable breakthrough is the use of whole cells of Lactobacillus paracasei BD101 for the asymmetric bioreduction of 1-(furan-2-yl)propan-1-one. This biocatalyst has demonstrated exceptional performance, achieving high conversion and nearly perfect enantioselectivity under optimized conditions. The success of this system highlights the potential of screening and engineering microorganisms to serve as efficient and highly specific "cellular factories." mtak.hunih.gov Future work will likely focus on enzyme engineering through techniques like triple-code saturation mutagenesis to improve catalyst stability, broaden substrate scope, and enhance activity towards challenging ketones. acs.org

CatalystSubstrateConversionEnantiomeric Excess (ee)Isolated Yield
Whole-cell Lactobacillus paracasei BD1011-(furan-2-yl)propan-1-one>99%>99%96%

Integration of Green Chemistry Principles in Scalable Synthesis

The pharmaceutical and fine chemical industries are increasingly adopting green chemistry principles to minimize environmental impact and enhance process safety and efficiency. ijnrd.orgtandfonline.com The synthesis of this compound is an ideal candidate for the application of these principles, moving away from hazardous reagents and wasteful procedures.

The Twelve Principles of Green Chemistry provide a framework for this transition:

Waste Prevention: Biocatalytic routes, such as the one using Lactobacillus paracasei BD101, exhibit high atom economy, converting nearly all of the starting material into the desired product with minimal byproduct formation. acs.org

Safer Solvents: Biocatalytic reductions are often performed in aqueous media under mild temperature and pressure conditions, eliminating the need for volatile and often toxic organic solvents. ornl.gov

Energy Efficiency: Conducting reactions at ambient temperatures, as is typical for many enzymatic processes, significantly reduces the energy consumption compared to traditional chemical syntheses that require heating or cooling. ijnrd.org

Use of Renewable Feedstocks: The furan (B31954) core of the molecule is derivable from biomass, positioning this compound as a bio-based chemical.

Catalysis: Both biocatalysts and chemocatalysts are superior to stoichiometric reagents, as they are required in only small amounts and can be recycled and reused. acs.org The use of immobilized enzymes further facilitates catalyst recovery and reuse, making the process more suitable for industrial-scale continuous flow systems. rsc.org

Future research will focus on developing robust, immobilized biocatalysts for continuous manufacturing processes, which offer improved productivity and process control. nih.gov Designing solvent-free reaction conditions or utilizing deep eutectic solvents are other emerging areas that align with green chemistry goals. tandfonline.com

Advanced Computational Modeling for Rational Catalyst and Reaction Design

Computational chemistry has become an indispensable tool for accelerating catalyst development and optimizing reaction conditions. By providing molecular-level insights into reaction mechanisms and catalyst-substrate interactions, these models enable a shift from trial-and-error experimentation to rational design.

Quantum Mechanics (QM) and Molecular Dynamics (MD): Techniques like Density Functional Theory (DFT) are used to map out reaction pathways, calculate activation energies, and predict the stereochemical outcome of a reaction. This allows researchers to understand the origin of enantioselectivity in existing catalysts, such as why a particular enzyme or chiral ligand favors the formation of the (S)-enantiomer. nih.gov Molecular dynamics simulations can further elucidate the role of the solvent and the dynamic behavior of the catalyst's active site, providing a more complete picture of the catalytic cycle. rsc.org

Machine Learning and AI: Emerging paradigms involve the use of machine learning algorithms to screen vast virtual libraries of potential catalysts or to identify subtle structure-activity relationships from experimental data. acs.org For instance, computational models can predict how specific mutations in an enzyme's active site will affect its activity and selectivity, thereby guiding protein engineering efforts. acs.org This data-driven approach, combined with high-throughput experimentation, can significantly shorten the timeline for discovering next-generation catalysts with superior performance for the synthesis of this compound.

Exploration of Novel Synthetic Applications for Diversified Chiral Scaffolds

This compound is not merely a target molecule but a versatile chiral building block for the synthesis of more complex and biologically active compounds. benthamdirect.comsinica.edu.twacs.org Its furan ring and chiral hydroxyl group provide two reactive centers for a variety of chemical transformations, making it a valuable intermediate in organic synthesis. nih.gov

The exploration of its synthetic utility is a key driver for future research. The furan moiety can participate in Diels-Alder reactions or be converted into other heterocyclic systems. The chiral alcohol functionality can be used to direct stereoselective reactions or serve as a handle for further functionalization.

Derived ScaffoldPotential Application
PyranonesIntermediates for sugar analogues, antibiotics (e.g., tirantamycines), and anticancer drugs.
SpirolactonesComplex building blocks for natural product synthesis.
FurfurylaminesPrecursors for pharmaceuticals and polymers. nih.gov
Chiral EstersFlavor and fragrance compounds, pharmaceutical intermediates. chemimpex.com

Future research will focus on leveraging this compound in domino reaction sequences and diversity-oriented synthesis to rapidly generate libraries of complex chiral molecules. Its role as a precursor to novel furan-based polymers, agrochemicals, and pharmaceuticals is an area of active investigation, promising to unlock new applications and markets for this valuable bio-based chemical. mdpi.com

Q & A

What are the established synthetic routes for (S)-1-(2-Furyl)-1-propanol, and how can enantioselectivity be optimized?

(Basic)
The synthesis of this compound typically involves asymmetric reduction of the corresponding ketone precursor, such as 1-(2-Furyl)-1-propanone, using chiral catalysts. For example, catalytic hydrogenation with transition metal complexes (e.g., Ru-BINAP systems) or enzymatic reduction with alcohol dehydrogenases can achieve high enantiomeric excess (ee). Key parameters for optimizing enantioselectivity include:

  • Catalyst loading : Lower loading may reduce side reactions but requires precise control of reaction kinetics .
  • Solvent polarity : Polar aprotic solvents (e.g., THF) often enhance stereochemical outcomes in metal-catalyzed reductions .
  • Temperature : Lower temperatures (0–5°C) can improve ee by slowing racemization .

What analytical techniques are most reliable for determining the enantiomeric purity of this compound?

(Basic)
Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) is the gold standard, offering resolution >1.5 for enantiomers. Complementary methods include:

  • NMR with chiral shift reagents : Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] induces distinct splitting of proton signals .
  • Polarimetry : Specific rotation values ([α]D) should align with literature benchmarks (e.g., [α]D = +15° for (S)-enantiomers in chloroform) .

How can researchers resolve contradictions in reported biological activities of this compound across studies?

(Advanced)
Discrepancies in bioactivity data (e.g., IC50 values in enzyme inhibition assays) may arise from:

  • Impurity profiles : Trace furan byproducts (e.g., 1-(2-Furyl)-1,4-pentanedione) can interfere with assays. Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical .
  • Assay conditions : Variations in pH or co-solvents (e.g., DMSO) affect enzyme kinetics. Standardize protocols using buffers like Tris-HCl (pH 7.4) and validate with positive controls .
  • Enantiomeric cross-contamination : Even 2–5% of the (R)-enantiomer can skew dose-response curves. Confirm ee via chiral HPLC before biological testing .

What strategies are effective for scaling up the synthesis of this compound without compromising enantioselectivity?

(Advanced)
Scale-up challenges include maintaining ee under non-ideal mixing conditions. Mitigation approaches:

  • Continuous flow reactors : Enhance mass transfer and reduce racemization during asymmetric reductions .
  • In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress and adjust catalyst activity in real time .
  • Thermodynamic modeling : Predict vapor-liquid equilibria (e.g., using UNIFAC) to optimize distillation conditions for isolating the enantiopure product .

How does the furyl substituent influence the compound’s reactivity in downstream derivatization?

(Advanced)
The electron-rich furan ring in this compound enables regioselective functionalization:

  • Electrophilic substitution : Bromination at the 5-position of the furan occurs preferentially under mild conditions (e.g., NBS in CCl4) .
  • Oxidation : Controlled oxidation with MnO2 yields 1-(2-Furyl)-1-propanone, a precursor for cross-coupling reactions .
  • Nucleophilic displacement : The hydroxyl group can be replaced with thiols or amines via Mitsunobu reactions (e.g., DIAD/PPh3) .

What are the key considerations for computational modeling of this compound’s interactions with biological targets?

(Advanced)
Docking studies require:

  • Accurate protonation states : The hydroxyl group (pKa ~15) is typically deprotonated in enzyme active sites. Use molecular dynamics (MD) simulations at physiological pH .
  • Solvent models : Include explicit water molecules to account for hydrogen-bonding interactions with the furan oxygen .
  • Chirality constraints : Fix the (S)-configuration during docking to avoid false positives from mirror-image binding .

How can researchers address discrepancies in thermodynamic property data (e.g., vapor pressure) for this compound?

(Advanced)
Contradictory vapor pressure values may stem from measurement techniques (static vs. transpiration methods). Recommendations:

  • Validate with transpiration : This method minimizes decomposition by rapidly removing vapors, yielding more reliable data for volatile alcohols .
  • Correct for impurities : Use GC-MS to quantify trace solvents (e.g., residual THF) that artificially elevate vapor pressures .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.